Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)
CAS No.: 2227197-47-7
Cat. No.: VC11659491
Molecular Formula: C24H46N4O10
Molecular Weight: 550.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227197-47-7 |
|---|---|
| Molecular Formula | C24H46N4O10 |
| Molecular Weight | 550.6 g/mol |
| IUPAC Name | tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate;oxalic acid |
| Standard InChI | InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m11./s1 |
| Standard InChI Key | HMGRHEKFNXWMHP-KAVFMPKWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1OC.C(=O)(C(=O)O)O |
| SMILES | CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate;oxalic acid, reflects its intricate stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with a methoxy (-OCH₃) group at the 4S position and a carbamate group at the 3R position. The tert-butyl carbamate groups (Boc) provide steric protection for the amine functionality, while oxalic acid enhances solubility through salt formation .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₂₄H₄₆N₄O₁₀ |
| Molecular Weight | 550.6 g/mol |
| Stereochemistry | (3R,4S) configuration on the piperidine ring |
| Functional Groups | Tert-butyl carbamate, methoxy, oxalic acid counterion |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1OC.C(=O)(C(=O)O)O |
The (3R,4S) stereochemistry is critical for its biological interactions, as enantiomeric purity influences binding affinity to target proteins. Computational models using the InChIKey HMGRHEKFNXWMHP-KAVFMPKWSA-N confirm the spatial arrangement of substituents, which has been validated via X-ray crystallography in related piperidine derivatives .
Synthesis and Manufacturing
Multi-Step Synthetic Pathway
The synthesis of oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate) involves three principal stages:
-
Piperidine Ring Formation: Starting from a substituted pyridine, catalytic hydrogenation introduces the piperidine skeleton. Stereoselective reduction ensures the desired (3R,4S) configuration.
-
Methoxy Group Introduction: Electrophilic substitution at the 4-position installs the methoxy group using methyl iodide and a base such as potassium carbonate .
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Carbamation and Salt Formation: The amine groups are protected with tert-butyl dicarbonate (Boc₂O), followed by reaction with oxalic acid to form the stable hemioxalate salt.
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperidine Formation | H₂ (50 psi), Pd/C, ethanol, 25°C | 85% |
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 78% |
| Carbamation | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 92% |
| Salt Formation | Oxalic acid, EtOH, reflux | 95% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (15–20 mg/mL at 25°C) . Aqueous solubility is limited (<1 mg/mL) but improves in acidic or basic conditions due to salt dissociation. Stability studies indicate no degradation under inert atmospheres at -20°C for over 24 months.
Table 3: Thermal and Spectral Data
| Property | Value |
|---|---|
| Melting Point | 142–145°C (decomposition) |
| UV-Vis λmax | 210 nm (ε = 4500 L·mol⁻¹·cm⁻¹) |
| IR Peaks | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |
| NMR (DMSO-d₆) | δ 1.38 (s, Boc), δ 3.25 (s, OCH₃) |
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s piperidine core is a common motif in neurology-targeted therapeutics. For example, it serves as a precursor to σ-1 receptor agonists, which show promise in treating neuropathic pain and neurodegenerative diseases . The Boc groups facilitate selective deprotection during solid-phase peptide synthesis (SPPS), enabling incorporation into larger biomolecules.
Kinase Inhibition Studies
Recent studies have derivatized the compound to explore its potential as a cyclin-dependent kinase (CDK) inhibitor. Modifications at the carbamate position yielded analogs with IC₅₀ values below 100 nM against CDK4/6, highlighting its versatility in medicinal chemistry .
Future Directions
Ongoing research aims to exploit the compound’s chiral centers for asymmetric catalysis and its piperidine scaffold in CRISPR-Cas9 delivery systems. Computational studies using molecular dynamics simulations are underway to predict its behavior in lipid bilayer penetration .
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